Cas no 826-34-6 (dimethyl cis-cyclopropane-1,2-dicarboxylate)

dimethyl cis-cyclopropane-1,2-dicarboxylate structure
826-34-6 structure
dimethyl cis-cyclopropane-1,2-dicarboxylate
826-34-6
C7H10O4
158.151902675629
MFCD00062805
726148
642979

dimethyl cis-cyclopropane-1,2-dicarboxylate Properties

Names and Identifiers

    • 1,2-Cyclopropanedicarboxylicacid, 1,2-dimethyl ester, (1R,2S)-rel-
    • Dimethyl Cis-1,2-Cyclopropanedicarboxylate
    • dimethyl (1S,2R)-cyclopropane-1,2-dicarboxylate
    • cis-Dimethyl cyclopropane-1,2-dicarboxylate
    • dimethyl (1R,2S)-cyclopropane-1,2-dicarboxylate
    • JBVOSZYUSFDYIN-SYDPRGILSA-N
    • DIMETHYLCIS-1,2-CYCLOPROPANEDICARBOXYLATE
    • 1,2-Cyclopropanedicarboxylic acid, dimethyl ester, (1R,2S)-rel-
    • (1R,2S)-dimethyl cyclopropane-1,2-dicarboxylate
    • Cyclopropane-1,2-dicarboxylic acid dimethyl ester, Z
    • dimethyl cis-cyclopropane-1,2-dicarboxylate
    • 1,2-Cyclopropanedicarboxylic acid, dimethyl ester, (1R,2S)-rel- (9CI)
    • 1,2-Cyclopropanedicarboxylic acid, dimethyl ester, cis- (8CI)
    • rel-1,2-Dimethyl (1R,2S)-1,2-cyclopropanedicarboxylate (ACI)
    • (cis)-1,2-Bis(methoxycarbonyl)cyclopropane
    • (±)-cis-1,2-Cyclopropanedicarboxylic acid dimethyl ester
    • InChI=1/C7H10O4/c1-10-6(8)4-3-5(4)7(9)11-2/h4-5H,3H2,1-2H3/t4-,5
    • 1885089-58-6
    • CS-0054272
    • F70308
    • cyclopropane-cis-1,2-dicarboxylic acid dimethyl ester
    • D72917
    • AKOS022185057
    • AS-66024
    • 1,2-cyclopropanedicarboxylic acid, dimethyl ester, (1R,2S)-
    • SCHEMBL974796
    • DTXSID80349101
    • 826-34-6
    • DB-000426
    • 1,2-dimethyl (1R,2S)-cyclopropane-1,2-dicarboxylate
    • +Expand
    • MFCD00062805
    • JBVOSZYUSFDYIN-SYDPRGILSA-N
    • 1S/C7H10O4/c1-10-6(8)4-3-5(4)7(9)11-2/h4-5H,3H2,1-2H3/t4-,5+
    • C([C@@H]1C[C@@H]1C(=O)OC)(=O)OC

Computed Properties

  • 158.05800
  • 0
  • 4
  • 4
  • 158.057909
  • 11
  • 167
  • 0
  • 2
  • 0
  • 0
  • 0
  • 1
  • 0.1
  • nothing
  • 0
  • 52.6

Experimental Properties

  • -0.03150
  • 52.60000
  • 1.4445-1.4465
  • 112 °C (18 mmHg)
  • 99 °C
  • Colorless Transparent Liquid
  • Insoluble in water
  • 1.15

dimethyl cis-cyclopropane-1,2-dicarboxylate Security Information

dimethyl cis-cyclopropane-1,2-dicarboxylate Customs Data

  • 2917209090
  • China Customs Code:

    2917209090

    Overview:

    HS:2917209090 other(Cycloalkane\Cycloene\Cyclic terpene)Polycarboxylic acid VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Terephthalic acid please specify4-CBAvalue, Terephthalic acid please specifyP-TLacid value, Terephthalic acid please indicate color, Terephthalic acid please indicate moisture

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food

    Summary:

    2917209090 other cyclanic, cyclenic or cyclotherpenic polycarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives.supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward).VAT:17.0%.tax rebate rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

dimethyl cis-cyclopropane-1,2-dicarboxylate Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P005CUU-250mg
cis-Dimethyl cyclopropane-1,2-dicarboxylate
826-34-6 95%
250mg
$24.00 2024-04-21
A2B Chem LLC
AC49142-250mg
cis-Dimethyl cyclopropane-1,2-dicarboxylate
826-34-6 95%
250mg
$21.00 2024-04-19
Aaron
AR005D36-100mg
cis-Dimethyl cyclopropane-1,2-dicarboxylate
826-34-6 95%
100mg
$14.00
abcr
AB497476-1g
(Meso)-(Cis)-Cyclopropane-1,2-dicarboxylic acid dimethyl ester; .
826-34-6
1g
€132.50 2024-08-02
Chemenu
CM283400-10g
cis-Dimethyl cyclopropane-1,2-dicarboxylate
826-34-6 95%
10g
$389
Cooke Chemical
BD2856248-1g
cis-Dimethylcyclopropane-1,2-dicarboxylate
826-34-6 98%
1g
RMB 512.00 2023-09-07
eNovation Chemicals LLC
D767210-1g
cis-Dimethyl cyclopropane-1,2-dicarboxylate
826-34-6 97%
1g
$215 2022-06-09
TRC
D464935-1g
Dimethyl cis-1,2-Cyclopropanedicarboxylate
826-34-6
1g
$207.00 2023-05-18
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBGJ3058-1G
dimethyl cis-cyclopropane-1,2-dicarboxylate
826-34-6 95%
1g
¥ 607.00 2023-04-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1124912-100mg
cis-Dimethyl cyclopropane-1,2-dicarboxylate
826-34-6 97%
100mg
¥183.00 2024-07-28

dimethyl cis-cyclopropane-1,2-dicarboxylate Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Methanol
1.2 Solvents: Water
1.3 Solvents: Dichloromethane
Reference
Enantioselective synthetic approaches to cyclopropane and cyclobutane β-amino acids: synthesis and structural study of a conformationally constrained β-dipeptide
Martin-Vila, Marta; et al, Tetrahedron: Asymmetry, 2000, 11(17), 3569-3584

Synthetic Circuit 2

Reaction Conditions
1.1 Catalysts: Ethanol
Reference
Electrochemical reductive cyclization of dimethyl dibromoalkanedioates
Satoh, Shohei; et al, Hokkaido Daigaku Kogakubu Kenkyu Hokoku, 1980, (102), 33-43

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Thionyl chloride ,  Bromine ,  Phosphorus tribromide
2.1 Catalysts: Ethanol
Reference
Electrochemical reductive cyclization of dimethyl dibromoalkanedioates
Satoh, Shohei; et al, Hokkaido Daigaku Kogakubu Kenkyu Hokoku, 1980, (102), 33-43

Synthetic Circuit 4

Reaction Conditions
1.1 0.5 h, heated
Reference
Studies and potential synthesis of muscarinic agents
Garst, John E., 1974, , ,

Synthetic Circuit 5

Reaction Conditions
1.1 Solvents: Acetonitrile
1.2 Solvents: Pentane ,  Hexane
Reference
Stereoselective 1,3-debromination reactions
Liu, Yingchun; et al, Canadian Journal of Chemistry, 1993, 71(2), 258-62

Synthetic Circuit 6

Reaction Conditions
1.1 Catalysts: Triphenylphosphine (nickel complex) ,  Nickel (complexes) Solvents: Acetonitrile
Reference
Indirect electrochemical activation of gem-dihalo compounds - synthetic applications
Leonel, Eric; et al, Proceedings - Electrochemical Society, 2001, 2001, 2001-14

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Toluene
Reference
Secondary deuterium kinetic isotope effects at the termini of cis-1,2-divinylcyclopropane and cis-1,2-divinylcyclobutane in their 3,3-sigmatropic shifts: evidence for different transition-state structures
Gajewski, Joseph J.; et al, Journal of Organic Chemistry, 1990, 55(2), 674-9

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Methanol ,  Toluene
Reference
Cyclopropanediamines. 3. Pure diastereomers of 1,2-cyclopropanedicarboxylic acids and derivatives
Von der Saal, Wolfgang; et al, Liebigs Annalen der Chemie, 1989, (8), 703-12

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Sodium hydride
Reference
The synthesis and cycloaddition reactions of 3-azabicyclo[3.1.0]hex-2-ene 3-oxide and 3-azabicyclo[3.2.0]hept-2-ene 3-oxide. Highly strained bicyclic nitrones
Tufariello, Joseph J.; et al, Tetrahedron Letters, 1987, 28(3), 267-70

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Acetic acid ,  Ammonium acetate
Reference
Stereochemistry of electroreduction of bromocyclopropanes. IV. New example of the relation between stereoselectivity and the composition of the supporting electrolyte
Hazard, R.; et al, Bulletin des Societes Chimiques Belges, 1985, 94(3), 199-204

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Acetic acid ,  Sodium acetate ,  Tetrabutylammonium tetrafluoroborate
Reference
Stereochemistry of electroreduction of bromocyclopropanes. IV. New example of the relation between stereoselectivity and the composition of the supporting electrolyte
Hazard, R.; et al, Bulletin des Societes Chimiques Belges, 1985, 94(3), 199-204

Synthetic Circuit 12

Reaction Conditions
1.1 -
2.1 Reagents: Acetic acid ,  Sodium acetate ,  Tetrabutylammonium tetrafluoroborate
Reference
Stereochemistry of electroreduction of bromocyclopropanes. IV. New example of the relation between stereoselectivity and the composition of the supporting electrolyte
Hazard, R.; et al, Bulletin des Societes Chimiques Belges, 1985, 94(3), 199-204

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Thionyl chloride ;  4 h, rt
2.1 0.5 h, heated
Reference
Studies and potential synthesis of muscarinic agents
Garst, John E., 1974, , ,

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide
2.1 Reagents: Acetic acid ,  Sodium acetate ,  Tetrabutylammonium tetrafluoroborate
Reference
Stereochemistry of electroreduction of bromocyclopropanes. IV. New example of the relation between stereoselectivity and the composition of the supporting electrolyte
Hazard, R.; et al, Bulletin des Societes Chimiques Belges, 1985, 94(3), 199-204

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Water
1.2 Reagents: Thionyl chloride
2.1 0.5 h, heated
Reference
Studies and potential synthesis of muscarinic agents
Garst, John E., 1974, , ,

Synthetic Circuit 16

Reaction Conditions
1.1 Solvents: Dichloromethane
Reference
Cyclopropanediamines. 3. Pure diastereomers of 1,2-cyclopropanedicarboxylic acids and derivatives
Von der Saal, Wolfgang; et al, Liebigs Annalen der Chemie, 1989, (8), 703-12

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Dichloromethane ,  Water
2.1 Solvents: Dichloromethane
Reference
Cyclopropanediamines. 3. Pure diastereomers of 1,2-cyclopropanedicarboxylic acids and derivatives
Von der Saal, Wolfgang; et al, Liebigs Annalen der Chemie, 1989, (8), 703-12

Synthetic Circuit 18

Reaction Conditions
1.1 Solvents: Acetone
2.1 Reagents: Sodium hydroxide Solvents: Dichloromethane ,  Water
3.1 Solvents: Dichloromethane
Reference
Cyclopropanediamines. 3. Pure diastereomers of 1,2-cyclopropanedicarboxylic acids and derivatives
Von der Saal, Wolfgang; et al, Liebigs Annalen der Chemie, 1989, (8), 703-12

dimethyl cis-cyclopropane-1,2-dicarboxylate Raw materials

dimethyl cis-cyclopropane-1,2-dicarboxylate Preparation Products

dimethyl cis-cyclopropane-1,2-dicarboxylate Suppliers

J&K Scientific
Audited Supplier Audited Supplier
(CAS:826-34-6)
ZHAI XIAN SHENG
18210857532
xiangyang.zhai@jk-sci.com

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